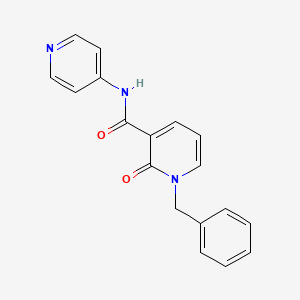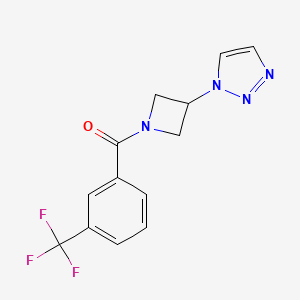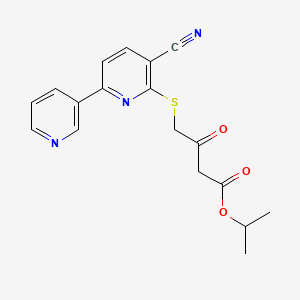
2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a carboxamide group . It’s likely to be used in the field of medicinal chemistry for drug discovery, given the presence of these functional groups which are often found in pharmaceutical compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the dichloro and carboxamide groups . The synthesis could involve organolithium reagents, as these are often used in the synthesis of pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via a nitrogen atom. The pyridine ring would have a carboxamide group attached at the 4-position, and two chlorine atoms at the 2 and 5 positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atoms could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with pyridine rings often have relatively high boiling points due to the presence of nitrogen, which can form hydrogen bonds .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(1-phenylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-13-8-18-14(17)6-12(13)15(22)20-10-7-19-21(9-10)11-4-2-1-3-5-11/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAJKKXBSQYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=CC(=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(1-phenyl-1H-pyrazol-4-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)




![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)
![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)